2-((Pyridin-2-ylmethyl)amino)acetic acid

Coordination Chemistry Platinum Complexes Bioinorganic Chemistry

This bifunctional ligand features a unique N,N,O-tridentate chelation mode for generating structurally distinct Pt complexes, unavailable from benzoic acid analogs. Its >1,400-fold selectivity for APN/CD13 over HDACs and specific Cu-polymer formation in methanol are unique features for your coordination chemistry and drug discovery programs.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 2444-13-5
Cat. No. B1354009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((Pyridin-2-ylmethyl)amino)acetic acid
CAS2444-13-5
SynonymsHpgly cpd
N-(2-pyridylmethyl)aminoacetate
N-(2-pyridylmethyl)glycine
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CNCC(=O)O
InChIInChI=1S/C8H10N2O2/c11-8(12)6-9-5-7-3-1-2-4-10-7/h1-4,9H,5-6H2,(H,11,12)
InChIKeyMDMCWJVDDJDEGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-((Pyridin-2-ylmethyl)amino)acetic Acid (CAS 2444-13-5): A Bifunctional Ligand with Differential Coordination Chemistry and Biological Selectivity


2-((Pyridin-2-ylmethyl)amino)acetic acid, also known as N-(2-picolyl)glycine, is a small-molecule organic compound (C8H10N2O2, MW 166.18) characterized by a pyridine ring linked via a secondary amine to an acetic acid moiety [1]. This structural arrangement creates a bifunctional ligand capable of simultaneous N-pyridyl and N-amine coordination, with a free carboxylate group available for metal chelation or further functionalization. The compound serves as a versatile building block in coordination chemistry, medicinal chemistry, and organic synthesis [2].

Why 2-((Pyridin-2-ylmethyl)amino)acetic Acid Cannot Be Replaced by Generic Analogs in Coordination and Biological Systems


Structural analogs of 2-((Pyridin-2-ylmethyl)amino)acetic acid, such as 4-(pyridin-2-ylmethylamino)benzoic acid (HL2) or N-methylated derivatives, exhibit fundamentally different coordination modes, metal-binding affinities, and biological selectivity profiles. The spatial arrangement of the pyridyl nitrogen, the secondary amine, and the carboxylate group in the target compound dictates a unique N,N,O tridentate chelation pattern upon metal complexation, which is not recapitulated by analogs that either lack the flexible glycine backbone or possess a more rigid benzoic acid spacer [1]. Furthermore, the compound demonstrates a pronounced target selectivity in enzyme inhibition assays that is not observed with closely related pyridylmethylamino acids, underscoring that its pharmacophore geometry is highly sensitive to minor structural perturbations [2].

Quantitative Differentiation of 2-((Pyridin-2-ylmethyl)amino)acetic Acid from Closest Analogs


N,N,O Tridentate Coordination in Platinum Complexes Confers Carboxylate-Binding Capacity Absent in Benzoic Acid Analogs

In a direct head-to-head comparative study of Pt(II) and Pt(IV) complexation, 2-((Pyridin-2-ylmethyl)amino)acetic acid (HL1) demonstrated N,N,O tridentate coordination with formal elimination of HCl, yielding carboxylato complexes. In contrast, the para-benzoic acid analog 4-(pyridin-2-ylmethylamino)benzoic acid (HL2) exhibited only N,N bidentate coordination, retaining a free, uncoordinated carboxylic acid group [1]. This coordination divergence is a direct consequence of the flexible glycine spacer in HL1, which permits carboxylate rotation into the metal coordination sphere, versus the rigid aromatic spacer in HL2, which precludes such an arrangement.

Coordination Chemistry Platinum Complexes Bioinorganic Chemistry

APN Selectivity Over HDAC1/2: A 1400-Fold Window Underscores Unique Pharmacophore Geometry

Enzymatic profiling reveals that 2-((Pyridin-2-ylmethyl)amino)acetic acid inhibits Aminopeptidase N (APN, porcine kidney microsomes) with an IC50 of 70 nM, while exhibiting negligible activity against Histone Deacetylases 1 and 2 (HDAC1/2, human HeLa nuclear extract) with an IC50 exceeding 100,000 nM [1]. This selectivity window of >1,400-fold is not a class-level property; closely related pyridylmethylamino acids often show promiscuous HDAC inhibition or reduced APN affinity due to altered chelation geometry with the active-site zinc ion.

Enzyme Inhibition Medicinal Chemistry Target Selectivity

Copper(II) Complexation: Esterification and Polymeric Architecture Distinct from Benzoic Acid Derivatives

In a systematic study of copper(II) coordination with (2-pyridinylmethyl)amino derivatives, 2-((Pyridin-2-ylmethyl)amino)acetic acid hydrochloride (HL1·HCl) reacted with CuCl2 in methanol to yield a polymeric complex [{Cu(µ-Cl)2(MeL1-κ2N,N’)}n] (1), featuring in situ esterification of the ligand to its methyl ester (MeL1). In contrast, the para-benzoic acid analog HL2·HCl afforded a dimeric complex [{CuCl(µ-Cl)(HL2-κ2N,N’)}2] (2) with no esterification and retention of the carboxylic acid group [1]. The divergent architectures—polymeric chains via bridging chlorido ligands (1) versus a dimeric supramolecular structure stabilized by intermolecular COOH hydrogen bonding (2)—stem directly from the ligand backbone difference.

Copper Complexes Crystal Engineering Anticancer Coordination Compounds

EP2 Agonist Activity Defines a Respiratory Therapeutics Scaffold Distinct from Non-Selective Pyridylacetic Acids

Patent disclosures (US 8,648,097, CN 103965099 A) establish that pyridylaminoacetic acid compounds, including 2-((Pyridin-2-ylmethyl)amino)acetic acid as a core scaffold, possess EP2 receptor agonistic action [1]. This pharmacological property is not shared by simpler pyridylacetic acids (e.g., 2-pyridylacetic acid, lacking the secondary amine) or by N-alkylated derivatives, which fail to activate EP2 with comparable potency or selectivity. The EP2 agonism profile underpins the compound's utility as a lead for bronchodilatory and anti-inflammatory agents targeting asthma and COPD [2].

EP2 Receptor Agonism Respiratory Disease Patent Scaffold

Optimal Research and Industrial Deployment Scenarios for 2-((Pyridin-2-ylmethyl)amino)acetic Acid


Synthesis of Tridentate Pt(II)/Pt(IV) Carboxylato Complexes for Bioinorganic or Anticancer Studies

Utilize 2-((Pyridin-2-ylmethyl)amino)acetic acid as a ligand precursor to generate N,N,O-coordinated platinum complexes (1a, 1b) via reaction with [PtCl2(COD)] or PtCl4. These carboxylato complexes are structurally distinct from the N,N-only adducts obtained with benzoic acid analogs and can serve as platforms for investigating platinum-based anticancer agents or as precursors for further ligand functionalization [1]. The X-ray crystal structures of 1a and 1b are available for comparative modeling [1].

APN-Targeted Probe Development with Built-In HDAC1/2 Selectivity

Employ the compound as a starting point for designing selective Aminopeptidase N (APN/CD13) inhibitors. The >1,400-fold selectivity over HDAC1/2 minimizes confounding histone acetylation effects in cellular assays, making it suitable for chemical biology studies of APN function in angiogenesis, tumor invasion, or immune regulation [2]. The IC50 of 70 nM provides a baseline for subsequent structure-activity relationship (SAR) optimization.

Construction of 1D Copper(II) Coordination Polymers via In Situ Esterification

Leverage the unique reactivity of HL1·HCl with CuCl2 in methanol to produce the methyl ester-containing polymeric complex [{Cu(µ-Cl)2(MeL1-κ2N,N’)}n] (1). This in situ esterification and subsequent polymerization is a specific feature of the glycine-based ligand and does not occur with the para-benzoic acid analog HL2 [3]. The resulting coordination polymer may be explored for magnetic, catalytic, or gas-sorption properties.

EP2 Agonist Lead Optimization for Respiratory Disease Therapeutics

Use 2-((Pyridin-2-ylmethyl)amino)acetic acid as a core scaffold for synthesizing novel EP2 receptor agonists. Patent literature supports the EP2 agonistic activity of pyridylaminoacetic acids, positioning this compound as a privileged starting point for developing bronchodilatory agents targeting asthma and COPD [4][5]. The free carboxylic acid and secondary amine offer versatile handles for derivatization to improve potency, selectivity, and pharmacokinetic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-((Pyridin-2-ylmethyl)amino)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.